

quantitative analysis of Tomazin using HPLC

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Compound of Interest

Compound Name:	Tomazin
CAS No.:	27542-14-9
Cat. No.:	B14098405

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Application Note: Quantitative Analysis of α -Tomatine by High-Performance Liquid Chromatography (HPLC)

Note: The user query specified "**Tomazin**," which is not a recognized chemical compound. This document assumes the user intended to analyze α -Tomatine, a major glycoalkaloid in tomatoes (*Solanum lycopersicum*), and all subsequent information pertains to the analysis of α -tomatine.

Introduction

α -Tomatine is a steroidal glycoalkaloid found in tomato plants, with the highest concentrations present in immature, green fruit.[1][2] Its levels decrease significantly as the fruit ripens.[2] Due to its potential biological activities, including antifungal and insecticidal properties, and its use as a biomarker for fruit maturity, a robust and reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development and food safety.[2] [3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the accurate quantification of α -tomatine in various matrices.[4] This application note provides a detailed protocol for the quantitative analysis of α -tomatine using a reversed-phase HPLC method.

Principle

This method utilizes reversed-phase HPLC to separate α -tomatine from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Quantification is performed by measuring the absorbance of the analyte at a specific wavelength (e.g., 205-208 nm) using a UV or Diode Array Detector (DAD) and comparing the peak area to a standard calibration curve.^{[1][4]}

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/DAD detector.
 - Analytical balance.
 - Homogenizer or blender.
 - Centrifuge.
 - Solid-Phase Extraction (SPE) cartridges (e.g., C18).^{[5][6]}
 - Syringe filters (0.45 μm).^[7]
 - Volumetric flasks, pipettes, and other standard laboratory glassware.
- Reagents and Standards:
 - α -Tomatine analytical standard (Sigma-Aldrich or equivalent).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Potassium dihydrogen phosphate (KH_2PO_4) (ACS grade).^[5]
 - Ammonium acetate (HPLC grade).^[8]

- Formic acid (ACS grade).
- Ultrapure water.

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of α -tomatine standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for linearity assessment (e.g., 5-250 µg/mL).[5]

Sample Preparation (from Tomato Fruit)

- Homogenization: Weigh a representative portion of the tomato sample (e.g., 10 g) and homogenize it with a suitable extraction solvent, such as methanol or 1% acetic acid.[5][6]
- Extraction: Transfer the homogenate to a flask and stir for an extended period. The mixture can be sonicated to improve extraction efficiency.
- Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris. Collect the supernatant.
- Clean-up (SPE): To remove interfering matrix components, a solid-phase extraction step is recommended.[9][10]
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a low-percentage organic solvent (e.g., 40% methanol) to elute polar interferences.[5]
 - Elute the α -tomatine with a higher percentage of organic solvent (e.g., 80% methanol).[5]
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]

HPLC Chromatographic Conditions

Several HPLC methods have been reported for α -tomatine analysis. Below are two representative sets of conditions. Method A is a common reversed-phase method, while Method B utilizes an amino column.

Parameter	Method A (Reversed-Phase)	Method B (Amino Column)
Column	Inertsil ODS-3v (4.6 x 250 mm, 5 μ m) or equivalent C18[8][11]	Nucleosil NH ₂ (10 μ m)[1]
Mobile Phase	Acetonitrile : 20 mM Ammonium Acetate (35:65, v/v)[8]	Tetrahydrofuran : Acetonitrile : 0.02 M KH ₂ PO ₄ (50:30:20, v/v/v)[1]
Flow Rate	0.8 - 1.0 mL/min[2][8]	1.0 mL/min[5]
Column Temp.	20-25 °C[8]	Ambient
Injection Vol.	20 μ L[8]	20 μ L
Detector	UV/DAD at 208 nm[8]	UV/DAD at 205 nm[1]
Run Time	~15 minutes	< 10 minutes[1]

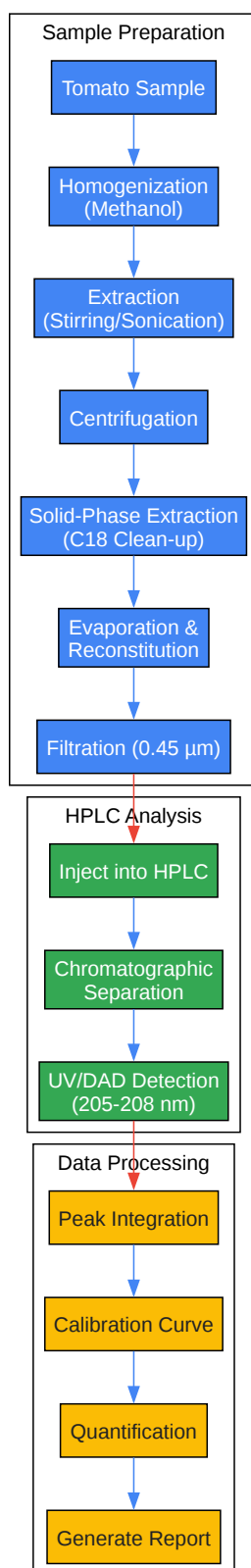
Method Validation Data

The performance of the HPLC method should be validated according to ICH guidelines. Typical validation parameters are summarized below.

Validation Parameter	Typical Performance	Reference
Linearity (R ²)	> 0.999	[4]
Concentration Range	5 - 580 µg/mL	[4][5]
Limit of Detection (LOD)	8.0 µg/mL	[4]
Limit of Quantification (LOQ)	24.1 µg/mL	[4]
Recovery	89.8 ± 3.4% to 105%	[1][4]
Precision (RSD%)	< 2% for intraday, < 7% for inter-day	[4]

Visualizations

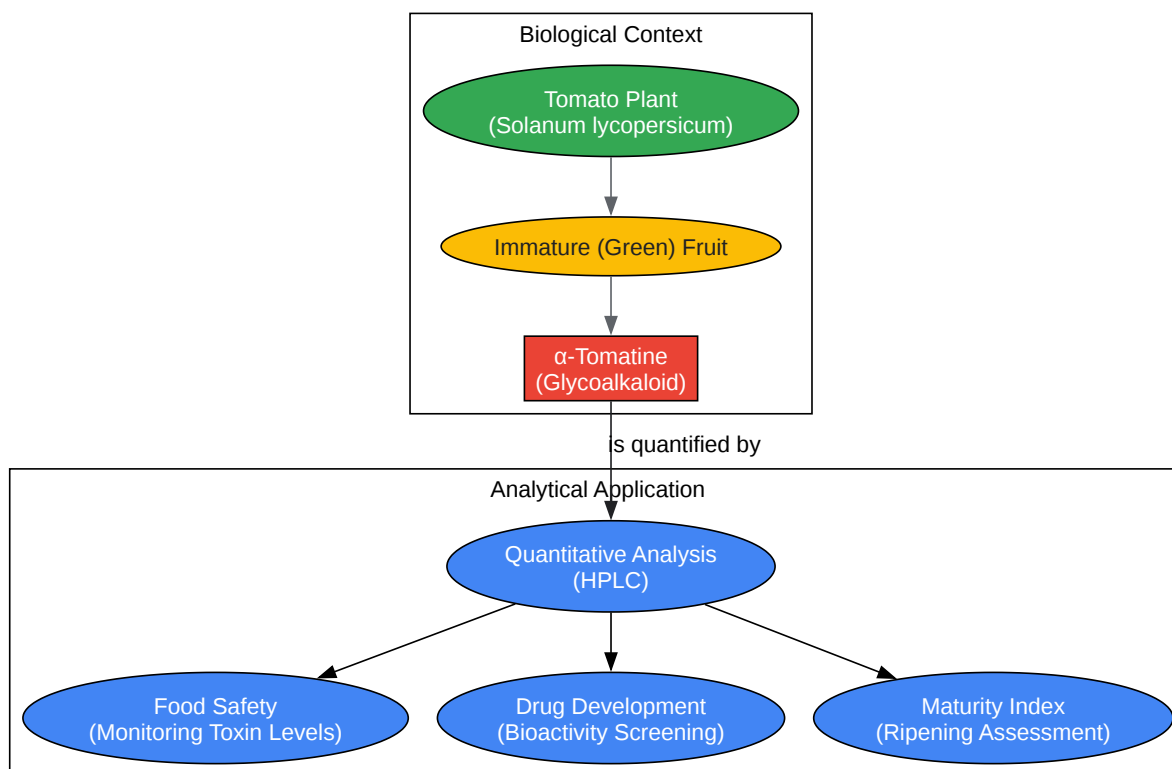
Experimental Workflow



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Caption: Workflow for α -Tomatine analysis.

Conceptual Pathway of Glycoalkaloid Analysis



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Caption: Context of α -Tomatine analysis.

Conclusion

The described HPLC method is robust, accurate, and precise for the quantitative determination of α -tomatine in various samples, particularly in tomatoes and tomato-based products. Proper

sample preparation, including a solid-phase extraction clean-up step, is crucial for achieving reliable results by minimizing matrix interference. This application note provides a comprehensive framework for researchers to implement this analytical method in their laboratories.

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